

In-depth Technical Guide on Rivaroxaban Diol: A Metabolite of Rivaroxaban

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Compound of Interest

Compound Name: Rivaroxaban diol

Cat. No.: B565196

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An Important Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that specific, in-depth technical information regarding the chemical properties and stability of **Rivaroxaban diol** is not readily available. While its identity as a metabolite of the direct oral anticoagulant Rivaroxaban is established, detailed studies on its degradation pathways, stability-indicating assays, and intrinsic chemical characteristics have not been published in the accessible domain.

The focus of extensive research has been on the parent drug, Rivaroxaban. Consequently, a wealth of data exists for its chemical properties, stability under various stress conditions, and the analytical methodologies for its detection and quantification.

In light of this information gap for **Rivaroxaban diol**, and to provide valuable and relevant technical insights for your research, we have compiled the requested in-depth guide on its parent compound, Rivaroxaban. The stability and degradation profile of the parent drug can often provide important clues and a foundational understanding for predicting the behavior of its metabolites.

An In-depth Technical Guide on the Core Chemical Properties and Stability of Rivaroxaban

This guide provides a comprehensive overview of the chemical properties and stability of Rivaroxaban, a widely used oral anticoagulant. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and visual representations of degradation pathways.

Chemical Properties of Rivaroxaban

Rivaroxaban is an oxazolidinone derivative with the chemical name 5-Chloro-N-((5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₁₉ H ₁₈ ClN ₃ O ₅ S
Molecular Weight	435.88 g/mol
CAS Number	366789-02-8
Appearance	White to yellowish powder
Solubility	Practically insoluble in water, soluble in dimethyl sulfoxide

A related compound, **Rivaroxaban diol**, is a metabolite of Rivaroxaban.^[1] Its basic chemical properties are as follows:

Property	Value
Molecular Formula	C ₁₉ H ₂₀ ClN ₃ O ₆ S
Molecular Weight	453.9 g/mol

Stability Profile of Rivaroxaban

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Rivaroxaban has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Studies:

Rivaroxaban has shown susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it is relatively stable under thermal and photolytic stress.

Stress Condition	Observations
Acid Hydrolysis	Significant degradation observed.
Base Hydrolysis	Significant degradation observed.
Oxidative	Degradation observed in the presence of hydrogen peroxide.
Thermal	Relatively stable.
Photolytic	Relatively stable.

Experimental Protocols for Stability-Indicating Methods

The development of a robust stability-indicating analytical method is paramount for the accurate quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Example of a Stability-Indicating RP-HPLC Method for Rivaroxaban:

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.
- **Flow Rate:** Typically 1.0 mL/min.
- **Detection Wavelength:** Based on the UV absorption maximum of Rivaroxaban, often around 250 nm.

- Column Temperature: Ambient or controlled (e.g., 30 °C).
- Injection Volume: 10-20 µL.

Forced Degradation Study Protocol:

- Acid Degradation: Dissolve Rivaroxaban in a suitable solvent and treat with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C) for a specified duration. Neutralize the solution before injection.
- Base Degradation: Treat the Rivaroxaban solution with a base (e.g., 0.1 N NaOH) under similar conditions as acid degradation, followed by neutralization.
- Oxidative Degradation: Expose the Rivaroxaban solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.
- Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 70-80 °C) for an extended period.
- Photodegradation: Expose the drug substance (solid or in solution) to UV and visible light in a photostability chamber.

Visualization of Rivaroxaban Degradation Pathways

Understanding the degradation pathways is critical for identifying potential impurities and ensuring the safety and efficacy of the drug product. The following diagram illustrates a simplified logical workflow for a forced degradation study of Rivaroxaban.



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Caption: A logical workflow for conducting forced degradation studies on Rivaroxaban.

This diagram outlines the process from subjecting the Rivaroxaban Active Pharmaceutical Ingredient (API) to various stress conditions, leading to the formation of degradation products. These products are then analyzed using a stability-indicating HPLC method, with further identification and characterization by LC-MS, NMR, and IR to establish the complete stability profile and degradation pathways.

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References

- 1. japsonline.com [japsonline.com]

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